molecular formula C26H33F3N6O4S B10834833 (3R)-1,3-dimethyl-4-(oxan-4-yl)-6-[3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylanilino]-3H-pyrido[2,3-b]pyrazin-2-one

(3R)-1,3-dimethyl-4-(oxan-4-yl)-6-[3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylanilino]-3H-pyrido[2,3-b]pyrazin-2-one

Cat. No.: B10834833
M. Wt: 582.6 g/mol
InChI Key: DRCMYKRSYNVVMM-GOSISDBHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PMID26924192-Compound-54 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve:

    Formation of core structures: Using cyclization reactions to form the core heterocyclic structures.

    Functional group modifications: Introducing functional groups through substitution reactions.

    Purification: Using techniques such as recrystallization and chromatography to purify the final product.

Industrial Production Methods

Industrial production methods for PMID26924192-Compound-54 are not explicitly detailed in public sources. Typically, large-scale production involves optimizing the synthetic route for higher yields and purity, using scalable reaction conditions, and employing industrial purification techniques.

Chemical Reactions Analysis

Types of Reactions

PMID26924192-Compound-54 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

PMID26924192-Compound-54 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study bromodomain and extraterminal domain protein inhibition.

    Biology: Employed in cellular assays to investigate the role of bromodomain and extraterminal domain proteins in gene expression and chromatin remodeling.

    Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new drugs targeting bromodomain and extraterminal domain proteins.

Mechanism of Action

PMID26924192-Compound-54 exerts its effects by inhibiting bromodomain and extraterminal domain proteins. These proteins recognize and bind acetylated histones, playing a key role in transcription regulation and chromatin remodeling. By inhibiting these proteins, PMID26924192-Compound-54 disrupts the transmission of epigenetic memory and alters gene expression patterns .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PMID26924192-Compound-54 is unique due to its specific chemical structure and its high affinity for bromodomain and extraterminal domain proteins. This specificity allows for targeted inhibition, making it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C26H33F3N6O4S

Molecular Weight

582.6 g/mol

IUPAC Name

(3R)-1,3-dimethyl-4-(oxan-4-yl)-6-[3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylanilino]-3H-pyrido[2,3-b]pyrazin-2-one

InChI

InChI=1S/C26H33F3N6O4S/c1-18-25(36)32(2)22-6-7-23(31-24(22)35(18)20-8-14-39-15-9-20)30-19-4-3-5-21(16-19)40(37,38)34-12-10-33(11-13-34)17-26(27,28)29/h3-7,16,18,20H,8-15,17H2,1-2H3,(H,30,31)/t18-/m1/s1

InChI Key

DRCMYKRSYNVVMM-GOSISDBHSA-N

Isomeric SMILES

C[C@@H]1C(=O)N(C2=C(N1C3CCOCC3)N=C(C=C2)NC4=CC(=CC=C4)S(=O)(=O)N5CCN(CC5)CC(F)(F)F)C

Canonical SMILES

CC1C(=O)N(C2=C(N1C3CCOCC3)N=C(C=C2)NC4=CC(=CC=C4)S(=O)(=O)N5CCN(CC5)CC(F)(F)F)C

Origin of Product

United States

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